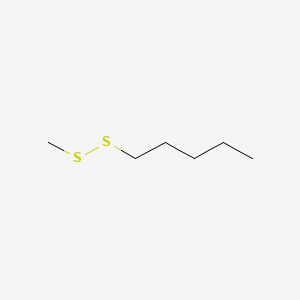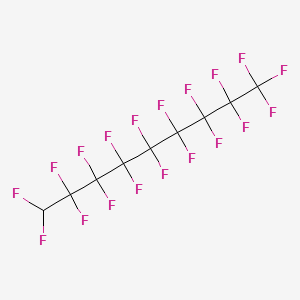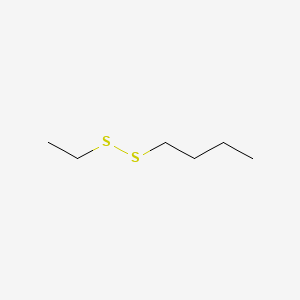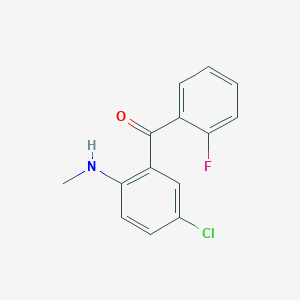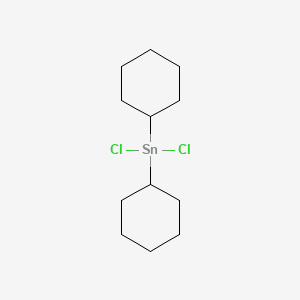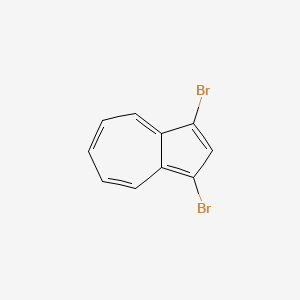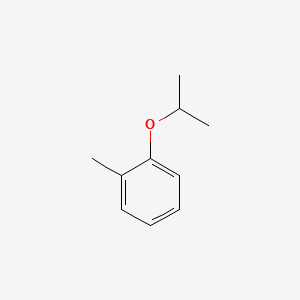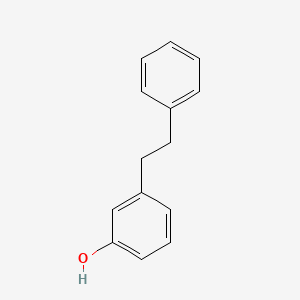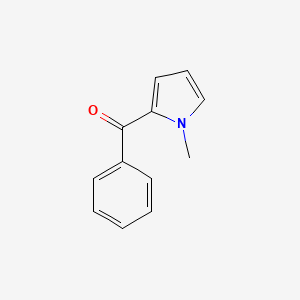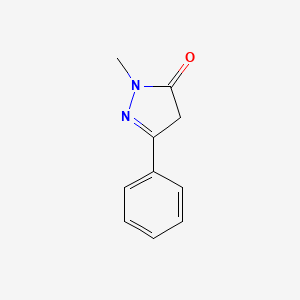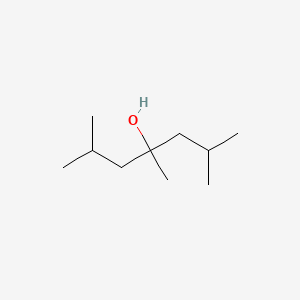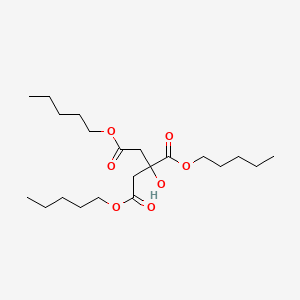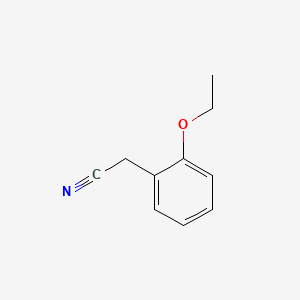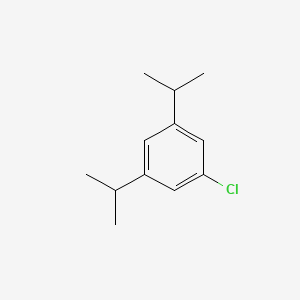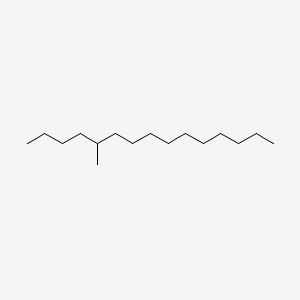
5-Methylpentadecane
描述
5-Methylpentadecane: is a hydrocarbon compound with the molecular formula C16H34 . It is a branched alkane, specifically a methyl-substituted pentadecane. This compound is part of the larger family of alkanes, which are saturated hydrocarbons consisting solely of carbon and hydrogen atoms connected by single bonds.
准备方法
Synthetic Routes and Reaction Conditions: 5-Methylpentadecane can be synthesized through various methods. One common approach involves the alkylation of pentadecane with methylating agents under specific conditions. For example, the reaction of pentadecane with methyl iodide in the presence of a strong base like sodium hydride can yield this compound.
Industrial Production Methods: In industrial settings, this compound can be produced through catalytic processes involving the isomerization of linear alkanes. Catalysts such as zeolites or metal oxides are often used to facilitate the rearrangement of carbon atoms, resulting in the formation of branched alkanes like this compound.
化学反应分析
Types of Reactions:
Oxidation: 5-Methylpentadecane can undergo oxidation reactions, typically resulting in the formation of alcohols, aldehydes, or carboxylic acids. Common oxidizing agents include potassium permanganate and chromic acid.
Reduction: Although this compound is already a saturated hydrocarbon, it can be subjected to reduction reactions to remove any functional groups that may be present.
Substitution: This compound can participate in substitution reactions, where one or more hydrogen atoms are replaced by other atoms or groups. Halogenation is a common substitution reaction, where halogens like chlorine or bromine are introduced.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)
Reduction: Hydrogen gas (H2) with a metal catalyst like palladium or platinum
Substitution: Halogens (Cl2, Br2) in the presence of light or a catalyst
Major Products Formed:
Oxidation: Alcohols, aldehydes, carboxylic acids
Reduction: Removal of functional groups, yielding pure hydrocarbons
Substitution: Halogenated alkanes
科学研究应用
Chemistry: 5-Methylpentadecane is used as a reference compound in gas chromatography due to its well-defined retention time. It is also employed in studies involving hydrocarbon behavior and properties.
Biology: In biological research, this compound is studied for its role in the composition of natural oils and waxes. It is also investigated for its potential as a biomarker in ecological and environmental studies.
Medicine: While not directly used as a therapeutic agent, this compound is explored for its potential in drug delivery systems due to its hydrophobic nature and ability to interact with lipid membranes.
Industry: In the industrial sector, this compound is utilized as a solvent and as an intermediate in the synthesis of other chemical compounds. It is also used in the formulation of lubricants and fuels.
作用机制
As a hydrocarbon, 5-Methylpentadecane primarily exerts its effects through hydrophobic interactions. In biological systems, it can integrate into lipid membranes, affecting their fluidity and permeability. Its interactions with other molecules are largely driven by van der Waals forces and hydrophobic effects.
相似化合物的比较
Pentadecane: A linear alkane with the formula C15H32. Unlike 5-Methylpentadecane, it lacks branching.
Hexadecane: Another linear alkane with the formula C16H34, similar in molecular weight but without the methyl substitution.
2-Methylpentadecane: Another branched alkane, but with the methyl group located at the second carbon instead of the fifth.
Uniqueness: this compound is unique due to its specific branching at the fifth carbon, which can influence its physical and chemical properties, such as boiling point, melting point, and reactivity. This branching can also affect its behavior in various applications, making it distinct from its linear and differently branched counterparts.
属性
IUPAC Name |
5-methylpentadecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H34/c1-4-6-8-9-10-11-12-13-15-16(3)14-7-5-2/h16H,4-15H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWUXIGHUBKWHRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC(C)CCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H34 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10275005 | |
| Record name | 5-METHYLPENTADECANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10275005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25117-33-3 | |
| Record name | 5-METHYLPENTADECANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10275005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


